

Introduction: A Versatile Building Block in Synthetic Chemistry

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Compound of Interest

Compound Name: Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Cat. No.: B2540777

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Ethyl 2-(4-chloro-2-nitrophenyl)acetate is a substituted phenylacetate ester that serves as a highly functionalized and valuable intermediate in modern organic synthesis. Its strategic arrangement of a reactive nitro group, a chlorine atom, an active methylene group, and an ester moiety makes it a precursor of significant interest for constructing complex heterocyclic scaffolds. Particularly in the realm of drug discovery and development, derivatives of this compound are instrumental in synthesizing molecules with potential biological activity.^[1]

This guide provides an in-depth exploration of the chemical properties, spectral characteristics, reactivity, and synthetic utility of **Ethyl 2-(4-chloro-2-nitrophenyl)acetate**. It is intended for researchers, chemists, and drug development professionals who seek to leverage this compound's unique reactivity in their synthetic endeavors. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale that govern its transformations, reflecting a field-proven approach to its application.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, informing decisions on storage, handling, and reaction setup. **Ethyl 2-(4-chloro-2-nitrophenyl)acetate** is typically a solid at room temperature.

Data Presentation: Physicochemical Properties

The key identifying and physical properties of **Ethyl 2-(4-chloro-2-nitrophenyl)acetate** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	ethyl 2-(4-chloro-2-nitrophenyl)acetate	
CAS Number	108274-38-0	[2]
Molecular Formula	C ₁₀ H ₁₀ ClNO ₄	[2]
Molecular Weight	243.64 g/mol	[2][3]
Appearance	Solid	
Boiling Point	362.1°C at 760 mmHg	[4]
Density	1.364 g/cm ³	[4]
Flash Point	172.8°C	[4]
Refractive Index	1.543	[4]
Storage	Refrigerator	

Structural Representation

The unique reactivity of this molecule is best understood by visualizing its structure.

Caption: 2D Structure of **Ethyl 2-(4-chloro-2-nitrophenyl)acetate**.

Spectroscopic Signature: A Theoretical Analysis

Characterization of a synthetic intermediate is paramount for confirming its identity and purity. While experimental spectra are the gold standard, a theoretical analysis based on the molecule's structure provides a predictive framework for what to expect from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5][6]

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment:

- **Aromatic Protons (3H):** The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern (e.g., doublets and doublets of doublets) arising from coupling with each other. The electron-withdrawing nitro and chloro groups will shift these protons downfield.
- **Methylene Protons (2H, benzylic):** The two protons of the CH_2 group attached to the aromatic ring are adjacent to both the ring and the carbonyl group. They are expected to appear as a sharp singlet (δ ~3.8-4.2 ppm), as they have no adjacent protons to couple with.
- **Ethyl Group Protons (5H):** The ethyl ester group will present a classic quartet and triplet pattern.^[7] The CH_2 group (quartet, 2H, δ ~4.1-4.3 ppm) is deshielded by the adjacent oxygen atom and is split by the neighboring CH_3 group. The terminal CH_3 group (triplet, 3H, δ ~1.2-1.4 ppm) is split by the CH_2 group.

IR Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

- **Nitro Group (NO_2):** Strong, characteristic asymmetric and symmetric stretching bands are expected around $1530\text{-}1550\text{ cm}^{-1}$ and $1340\text{-}1360\text{ cm}^{-1}$, respectively.
- **Ester Carbonyl (C=O):** A strong, sharp absorption band is anticipated in the region of $1735\text{-}1750\text{ cm}^{-1}$, typical for an α -aryl ester.
- **Aromatic C-H and C=C:** Aromatic C-H stretching vibrations typically appear just above 3000 cm^{-1} , while C=C stretching bands are found in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- **C-Cl Stretch:** A band in the fingerprint region, typically around $700\text{-}800\text{ cm}^{-1}$, can be attributed to the C-Cl bond.

Reactivity and Synthetic Potential

The synthetic utility of **Ethyl 2-(4-chloro-2-nitrophenyl)acetate** stems from the reactivity of its key functional groups. The nitro group, in particular, is a versatile handle that unlocks powerful

transformations.

Core Reactivity: Reduction of the Nitro Group

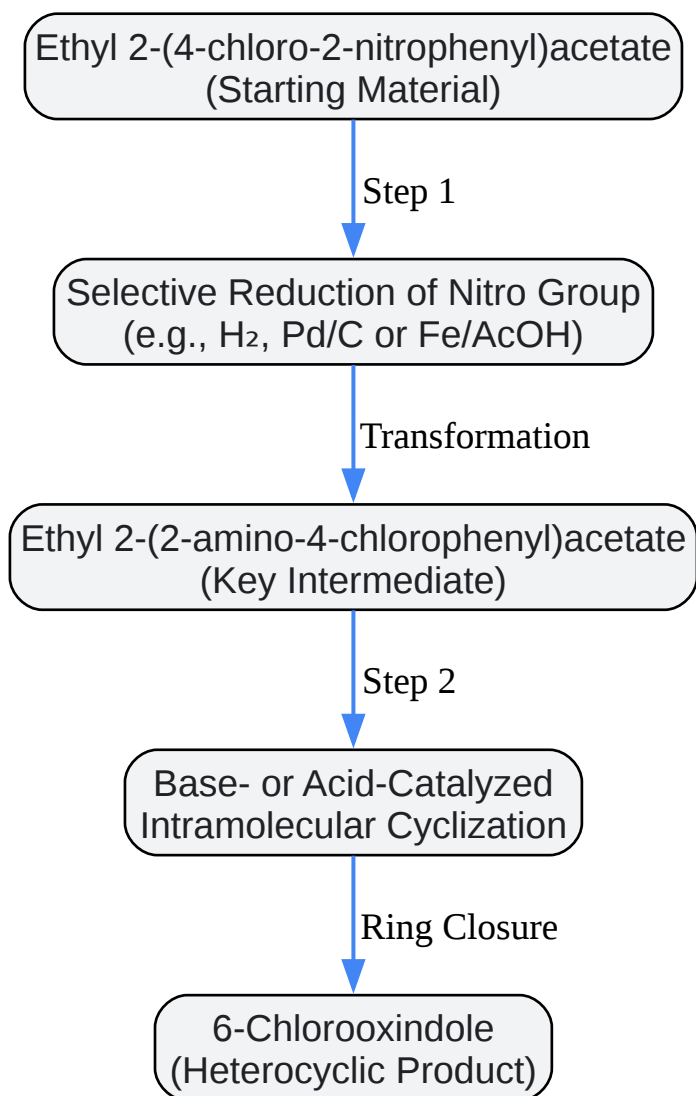
The most significant reaction of this compound is the selective reduction of the ortho-nitro group to an amine. This transformation is the gateway to forming various heterocyclic systems, a common strategy in medicinal chemistry.^[1]

- Causality of Reagent Choice: The choice of reducing agent is critical.
 - Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or transfer agents like ammonium formate) are often preferred. This method is highly efficient, clean, and avoids the use of harsh metal reagents, simplifying product purification.
 - Chemical Reduction: Metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂), are also effective.^[8] These are classic methods that are robust and cost-effective, though they may require more rigorous workup procedures.

The resulting product, Ethyl 2-(2-amino-4-chlorophenyl)acetate, is a key intermediate that possesses both a nucleophilic amine and an electrophilic ester, perfectly poised for intramolecular cyclization.

Synthetic Workflow: From Nitroarene to Oxindole

The reduction-cyclization cascade is a powerful strategy for building molecular complexity rapidly. This workflow is central to the application of **Ethyl 2-(4-chloro-2-nitrophenyl)acetate**.



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